molecular formula C15H16O2 B7418470 (4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol

(4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B7418470
M. Wt: 228.29 g/mol
InChI Key: MNCPDSWQFIDMGL-UHFFFAOYSA-N
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Description

(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with an ethoxy group at the 4’ position and a methanol group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction of a corresponding aldehyde or ketone derivative.

Industrial Production Methods

Industrial production methods for (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol may involve large-scale Suzuki coupling reactions followed by etherification and reduction steps. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)aldehyde or (4’-Ethoxy-[1,1’-biphenyl]-4-yl)carboxylic acid.

    Reduction: Formation of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)hydrocarbon.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.

    Alteration of Cellular Processes: Influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4’-Methoxy-[1,1’-biphenyl]-4-yl)methanol
  • (4’-Ethyl-[1,1’-biphenyl]-4-yl)methanol
  • (4’-Propoxy-[1,1’-biphenyl]-4-yl)methanol

Uniqueness

(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the biphenyl core. This combination of functional groups imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCPDSWQFIDMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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